molecular formula C6H7N5 B559646 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS No. 18620-92-3

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B559646
CAS No.: 18620-92-3
M. Wt: 149.15 g/mol
InChI Key: XVTARVYKZCLFGX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties and biological activities. It has been studied extensively for its potential as a kinase inhibitor, making it a promising candidate for the development of new therapeutic agents.

Scientific Research Applications

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its role in inhibiting various kinases, making it a valuable tool in cell signaling research.

    Medicine: Its potential as a kinase inhibitor has led to investigations into its use as an anticancer agent.

    Industry: Beyond pharmaceuticals, it may find applications in the development of new materials and as a catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, halogenated derivatives of pyrrolo[2,3-d]pyrimidine can be synthesized through a series of reactions involving halogenation, amination, and cyclization . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions may require catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine primarily involves the inhibition of kinase enzymes. Kinases are crucial for the regulation of various cellular processes, including cell division and signal transduction. By binding to the active site of these enzymes, this compound can effectively block their activity, leading to the disruption of cancer cell proliferation and survival . Molecular docking studies have shown that it interacts with key amino acid residues within the kinase active site, stabilizing the inactive form of the enzyme.

Comparison with Similar Compounds

    Pyrrolo[3,2-d]pyrimidine-2,4-diamine: Another heterocyclic compound with a similar structure but different ring fusion pattern.

    Pyrazolo[1,5-a]pyrimidine: Shares the pyrimidine ring but has a pyrazole ring instead of a pyrrole ring.

    Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine ring.

Uniqueness: 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine stands out due to its specific ring fusion and the presence of two amino groups at positions 2 and 4. This unique structure contributes to its distinct chemical reactivity and biological activity, particularly its ability to inhibit a broad range of kinases with high specificity .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTARVYKZCLFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438465
Record name 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18620-92-3
Record name 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
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Synthesis routes and methods I

Procedure details

According to the general procedure for synthesis of 1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol, 4-(methylsulfonylmethyl)aniline and 2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine gave N4-cyclobutyl-N2-(4-methylsulfonylmethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine (MS calcd for C18H21N5O2S 371.5. found [MH] 372.1; UV 205.1, 273.6, 304.5 nm).
Name
1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

According to the general procedure for synthesis of 1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol, 3-(methylsulfonylmethyl)aniline and 2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine gave N4-cyclobutyl-N2-(3-methylsulfonylmethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine (MS calcd for C18H21N5O2S 371.5. found [MH] 372.1; UV 214.5, 267.6, 304.5 nm).
Name
1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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